JNJ0966 - 315705-75-0

JNJ0966

Catalog Number: EVT-270612
CAS Number: 315705-75-0
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ0966 is a small molecule identified as a highly selective inhibitor of matrix metalloproteinase-9 (MMP-9). [] This selectivity makes it a valuable tool in research, as it allows scientists to target MMP-9 specifically, unlike broad-spectrum MMP inhibitors that have shown limited clinical utility. [] JNJ0966 acts by inhibiting the activation of MMP-9 zymogen (pro-MMP-9), preventing the formation of the catalytically active enzyme. [] This mechanism is distinct from other MMP inhibitors that target the catalytic domain, highlighting its unique pharmacological approach. []

Mechanism of Action

JNJ0966 functions as an allosteric inhibitor of MMP-9, targeting the zymogen activation process rather than the active enzyme. [] It binds to a specific pocket near the MMP-9 zymogen cleavage site, preventing the conversion of the inactive zymogen (pro-MMP-9) into its active form. [] This targeted inhibition mechanism minimizes off-target effects on other MMPs and offers improved selectivity compared to traditional MMP inhibitors. []

Applications
  • Asthma Research: JNJ0966 has shown promise in preclinical models of asthma by inhibiting the proliferation of airway smooth muscle cells (ASMCs) and reducing extracellular matrix (ECM) deposition, two key processes contributing to airway remodeling in asthma. [] These effects are mediated through the modulation of MMP-9 activity, suggesting a potential therapeutic target for asthma treatment. []

  • Fibrosis Research: Studies using rat lens epithelial cells demonstrate that JNJ0966 can interfere with transforming growth factor-beta (TGF-β)-induced epithelial-to-mesenchymal transition (EMT), a crucial process involved in fibrosis. [] By inhibiting MMP-9, JNJ0966 disrupts the regulation of proteins involved in actin polymerization and cell migration, ultimately hindering EMT progression. []

  • Stroke Research: Preclinical research in a rat model of stroke suggests that JNJ0966, when administered prior to delayed recombinant-tissue plasminogen activator (rt-PA) treatment, can attenuate rt-PA-induced hemorrhagic transformation and edema. [] This effect is linked to the inhibition of MMP-9 activity, indicating a potential therapeutic strategy for improving stroke outcomes, particularly in situations where rt-PA treatment is delayed. []

Matrix Metalloproteinase-9 (MMP-9)

  • Relevance: MMP-9 is the primary target of JNJ0966. JNJ0966 acts as a highly selective inhibitor of MMP-9, specifically targeting its activation pathway and preventing the formation of the catalytically active enzyme [, , , ]. This selectivity makes JNJ0966 a valuable tool for studying the specific roles of MMP-9 in various biological processes and its potential as a therapeutic target.

  • Relevance: While not structurally related to JNJ0966, PDGF-BB is functionally linked through research on airway smooth muscle cells (ASMCs). Studies show that PDGF-BB can induce ASMC proliferation and extracellular matrix (ECM) production, contributing to asthma progression []. JNJ0966 has demonstrated the ability to inhibit these PDGF-BB-induced effects in ASMCs, suggesting a potential therapeutic application for asthma [].

Recombinant Tissue Plasminogen Activator (rt-PA)

  • Relevance: Although structurally unrelated to JNJ0966, rt-PA is functionally linked through research on ischemic stroke. Studies have shown that delayed rt-PA administration can exacerbate brain injury and increase the risk of hemorrhagic transformation, potentially involving the activation of MMPs []. Combining JNJ0966 with delayed rt-PA administration in animal models of stroke has shown promise in reducing edema, hemorrhagic transformation, and improving neurological outcomes, suggesting a potential synergistic effect between these compounds [].

    Compound Description: Lectin-like oxidized LDL receptor 1 (LOX-1) is a cell surface receptor primarily found on endothelial cells. It binds to oxidized low-density lipoprotein (oxLDL), a key player in the development of atherosclerosis. LOX-1 activation triggers inflammatory responses, oxidative stress, and endothelial dysfunction, contributing to vascular damage and plaque formation [].

    Relevance: While not structurally related to JNJ0966, LOX-1 is functionally connected through research on ischemic stroke. Studies suggest that LOX-1 activation following stroke may contribute to increased MMP activity and subsequent blood-brain barrier breakdown, exacerbating brain injury []. Combining JNJ0966 with a LOX-1 inhibitor (BI-0115) in animal models of stroke has demonstrated synergistic benefits, improving neurological function and reducing edema and hemorrhagic transformation []. This research highlights a potential therapeutic strategy for stroke by targeting both LOX-1 and MMP-9 pathways.

Properties

CAS Number

315705-75-0

Product Name

N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide

IUPAC Name

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)

InChI Key

ZADCDCMLLGDCRM-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC

Solubility

Soluble in DMSO

Synonyms

JNJ-0966; JNJ 0966; JNJ0966

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.